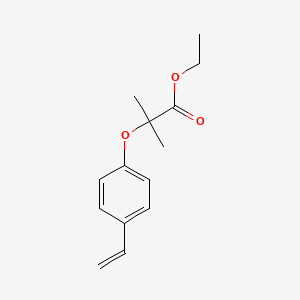

Ethyl 2-(4-vinylphenoxy)isobutyrate

Description

Properties

CAS No. |

52179-09-6 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C14H18O3/c1-5-11-7-9-12(10-8-11)17-14(3,4)13(15)16-6-2/h5,7-10H,1,6H2,2-4H3 |

InChI Key |

BYZWKIOOOBNGRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the core isobutyrate ester structure but differ in substituents on the phenoxy ring:

Key Observations :

- The vinyl group in this compound introduces unsaturation, enhancing reactivity for polymerization compared to saturated analogs like ethyl clofibrate .

- Chloro substituents (ethyl clofibrate) confer biological activity, as seen in PPARγ modulation for antidiabetic applications .

- Phenyl ethyl groups (phenethyl isobutyrate) improve hydrophobicity and aroma retention, making them ideal for fragrances .

Physicochemical Properties

Volatility and Vapor Pressure

| Compound | Vapor Pressure (mm Hg) | Boiling Point (°C) | Log P (Octanol-Water) |

|---|---|---|---|

| Ethyl isobutyrate | 40.0 at 33.8°C | 112–113 | 1.26 |

| Butyl acetate | 15.0 at 25°C | 126–128 | 1.82 |

| Phenethyl isobutyrate | < 0.1 (estimated) | ~250 (estimated) | 3.50 |

| This compound | ~5–10 (estimated) | ~220–240 (estimated) | 2.8–3.2 (estimated) |

Sources : Ethyl isobutyrate data from ; butyl acetate comparison from ; phenethyl isobutyrate estimated based on structural analogs .

Trends :

- Bulky substituents (e.g., phenoxy groups) reduce volatility. This compound is less volatile than ethyl isobutyrate but more volatile than phenethyl isobutyrate due to the vinyl group’s moderate steric effects .

- Lower vapor pressure correlates with longer-lasting fragrance retention, as seen in phenethyl isobutyrate .

Key Insights :

- The vinyl group in this compound positions it for niche applications in reactive resins or adhesives, whereas chloro derivatives like ethyl clofibrate face regulatory scrutiny .

- Phenethyl isobutyrate dominates in premium fragrances due to its floral, fruity notes and low volatility .

Implications :

- This compound’s safety profile is likely comparable to ethyl isobutyrate but requires empirical validation due to its reactive vinyl group .

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 2-(4-vinylphenoxy)isobutyrate in a laboratory setting?

Methodological Answer:

The synthesis typically involves esterification of 2-(4-vinylphenoxy)isobutyric acid with ethanol under acidic or catalytic conditions. A common approach includes:

- Step 1: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

- Step 2: Reaction of the acid chloride with ethanol in anhydrous conditions, often with a base (e.g., pyridine) to neutralize HCl.

- Step 3: Purification via vacuum distillation or column chromatography to isolate the ester.

Key Considerations: - Monitor reaction progress using thin-layer chromatography (TLC).

- Ensure exclusion of moisture to prevent hydrolysis of the acid chloride .

- For analogs like Clofibrate (ethyl 2-(4-chlorophenoxy)isobutyrate), similar esterification protocols are validated, suggesting applicability to the vinyl derivative .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify vinyl protons (δ 5.0–6.0 ppm, multiplet) and ester methyl groups (δ 1.2–1.4 ppm, triplet for ethyl).

- ¹³C NMR: Confirm the ester carbonyl (δ ~170 ppm) and vinyl carbons (δ ~120–140 ppm).

- IR Spectroscopy: Detect ester C=O stretch (~1740 cm⁻¹) and vinyl C=C stretch (~1640 cm⁻¹).

- Mass Spectrometry (MS): Use electron ionization (EI) to observe molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₁₄H₁₈O₃).

Validation: Compare with spectral data of structurally similar esters, such as ethyl 2-methylpropionate or Clofibrate derivatives .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Use PPE (gloves, goggles) to prevent skin/eye irritation, as observed with ethyl isobutyrate analogs .

- Avoid open flames due to flammability (flash point ~57°F for ethyl isobutyrate; extrapolate for vinyl derivative) .

- Store in grounded, sealed containers away from oxidizers (e.g., peroxides) and bases to prevent reactivity .

- Ventilation: Use fume hoods to limit inhalation exposure, as esters may irritate respiratory tracts .

Advanced: How does the vinylphenoxy substituent influence the chemical stability and reactivity of this compound compared to other phenoxy esters?

Methodological Answer:

- Reactivity:

- Stability Studies:

Advanced: What strategies can resolve contradictions in biological activity data for this compound across different studies?

Methodological Answer:

- Source Analysis:

- Dose-Response Curves:

Advanced: How can researchers design experiments to assess the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In Vitro Metabolism:

- Incubate the compound with liver microsomes or S9 fractions to identify phase I metabolites (e.g., hydrolysis to 2-(4-vinylphenoxy)isobutyric acid) .

- Use LC-MS/MS to detect metabolites and quantify turnover rates.

- In Vivo Tracking:

- Enzyme Inhibition Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.